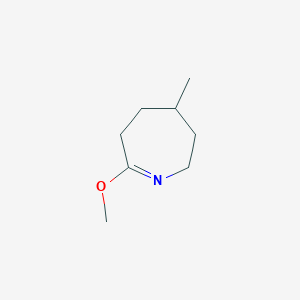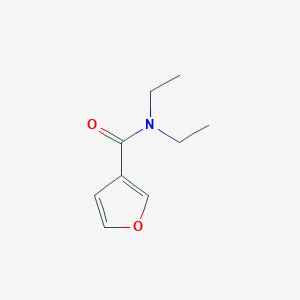![molecular formula C13H18N2O4 B6599214 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid CAS No. 1694331-07-1](/img/structure/B6599214.png)
4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the synthesis of indoleamide derivatives and aminopyridine-derived amides . The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid typically involves the protection of 4-(aminomethyl)benzoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: It can be used in coupling reactions to form amide bonds, particularly in the synthesis of peptides and other complex molecules.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of indoleamide derivatives and aminopyridine-derived amides.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules without interference from reactive amine groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)benzoic acid: The unprotected form of the compound, which is more reactive and less stable.
tert-butyl 4-(bromomethyl)benzoate: Another Boc-protected compound used in similar synthetic applications.
Uniqueness
4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries .
Propiedades
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-8-9-4-6-10(7-5-9)11(16)17/h4-7,14H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZIMNNDDJESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)





![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)



![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

